molecular formula C11H13BrN2 B8594726 5-Bromo-beta-methyl-1H-indole-3-ethanamine

5-Bromo-beta-methyl-1H-indole-3-ethanamine

Cat. No.: B8594726
M. Wt: 253.14 g/mol
InChI Key: QWRRGIMAXAILJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-beta-methyl-1H-indole-3-ethanamine is a useful research compound. Its molecular formula is C11H13BrN2 and its molecular weight is 253.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H13BrN2

Molecular Weight

253.14 g/mol

IUPAC Name

2-(5-bromo-1H-indol-3-yl)propan-1-amine

InChI

InChI=1S/C11H13BrN2/c1-7(5-13)10-6-14-11-3-2-8(12)4-9(10)11/h2-4,6-7,14H,5,13H2,1H3

InChI Key

QWRRGIMAXAILJJ-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C1=CNC2=C1C=C(C=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 5-bromo-3-(1-methyl-2-nitroethyl)-1H-indole (7.0 g) in dry tetrahydrofuran (100 ml) was added to a stirred suspension of lithium aluminium hydride (1.88 g) in dry tetrahydrofuran (50 ml) under a stream of nitrogen. The mixture was heated under reflux for 8 h, cooled in an ice bath and 2N sodium hydroxide solution (6 ml) was added cautiously. Filtration of the suspension through Hyflo and evaporation of the filtrate gave an amber oil which was chromatographed on kieselgel 60 eluted with methanol to give the title amine as a yellow gum (3.5 g) T.L.C. silica, methanol/ammonia (79:13) Rf 0.27.
Name
5-bromo-3-(1-methyl-2-nitroethyl)-1H-indole
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
1.88 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.